
Manganese(3+) 2,7,12,17-tetraphenyl-21,22,23,24-tetraazapentacyclo[16.2.1.1,.1,.1,tetracosa-1,3,5,7,9,11(23),12,14,16,18(21),19-undecaene trichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride: is a coordination complex that belongs to the family of metalloporphyrins. These compounds are characterized by a porphyrin ring structure with a central metal ion. In this case, the central metal ion is manganese in the +3 oxidation state, coordinated to a chloride ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride typically involves the reaction of tetraphenylporphyrin (TPP) with a manganese salt, such as manganese(iii) chloride. The reaction is usually carried out in an organic solvent, such as chloroform or dichloromethane, under reflux conditions. The resulting product is then purified by recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced to lower oxidation states of manganese using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the chloride ion is replaced by other ligands, such as pyridine or imidazole.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Pyridine, imidazole, and other nitrogen-containing ligands.
Major Products Formed:
Oxidation: Manganese(IV) or manganese(V) species.
Reduction: Manganese(II) species.
Substitution: Complexes with different ligands replacing the chloride ion.
科学的研究の応用
Chemistry: In chemistry, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used as a catalyst in various organic reactions, including oxidation and epoxidation reactions. Its ability to facilitate electron transfer processes makes it valuable in synthetic chemistry .
Biology: The compound has been studied for its potential as a biomimetic catalyst, mimicking the activity of natural enzymes such as peroxidases and catalases. This makes it a candidate for applications in biocatalysis and biosensing .
Medicine: Research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation can be harnessed to target and destroy cancer cells .
Industry: In industrial applications, 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties contribute to the performance of these materials .
作用機序
The mechanism of action of 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride involves its ability to facilitate electron transfer processes. The manganese center can undergo redox reactions, cycling between different oxidation states. This redox activity is crucial for its catalytic properties, enabling it to activate substrates and promote various chemical transformations. The porphyrin ring structure also plays a role in stabilizing the manganese center and facilitating interactions with substrates .
類似化合物との比較
- 5,10,15,20-Tetraphenyl-21H,23H-porphine iron(iii) chloride
- 5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(ii)
- 5,10,15,20-Tetraphenyl-21H,23H-porphine nickel(ii)
- 5,10,15,20-Tetrakis(pentafluorophenyl)-21H,23H-porphyrin iron(iii) chloride
- 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine manganese(iii) chloride
Uniqueness: 5,10,15,20-Tetraphenyl-21H,23H-porphine manganese(iii) chloride is unique due to its specific redox properties and the stability provided by the tetraphenylporphyrin ligand. Compared to other metalloporphyrins, it exhibits distinct catalytic activity and electronic properties, making it suitable for a wide range of applications in catalysis, materials science, and medicine .
特性
分子式 |
C44H30Cl3MnN4 |
|---|---|
分子量 |
776.0 g/mol |
IUPAC名 |
manganese(3+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin;trichloride |
InChI |
InChI=1S/C44H30N4.3ClH.Mn/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;;/h1-28,45,48H;3*1H;/q;;;;+3/p-3 |
InChIキー |
XNZMEPRHGYNNDA-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Cl-].[Cl-].[Cl-].[Mn+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(4-methylbenzenesulfonamido)methyl]-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15061461.png)
![2-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B15061467.png)
![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)
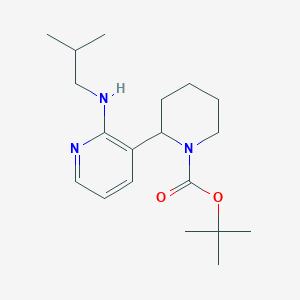
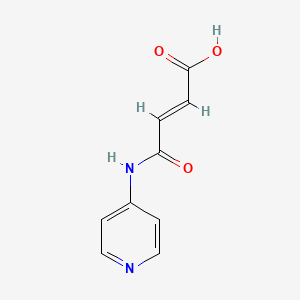
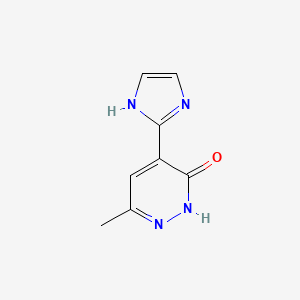
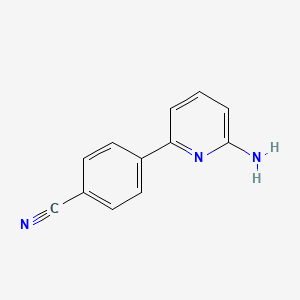
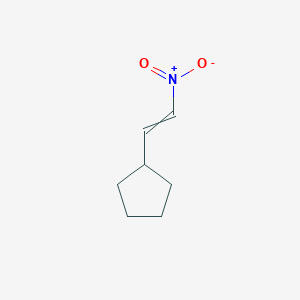
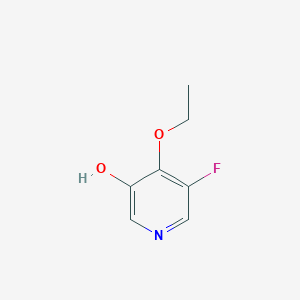
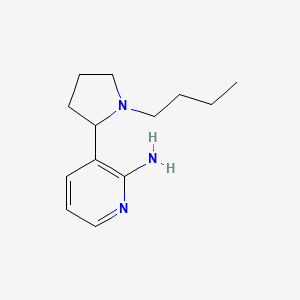


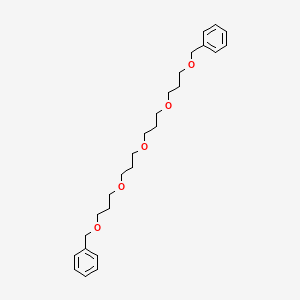
![4-(2'-Methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)morpholine](/img/structure/B15061538.png)
